molecular formula C12H9BrN2O2S B2599375 2-(2-Bromobenzamido)thiophene-3-carboxamide CAS No. 942011-14-5

2-(2-Bromobenzamido)thiophene-3-carboxamide

Cat. No.: B2599375
CAS No.: 942011-14-5
M. Wt: 325.18
InChI Key: SDPCTLRLPNMBJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of thiophene carboxamide derivatives has been reported in various studies . For instance, one study synthesized analogs with short alkyl chains instead of the n-dodecyl group in the tail part . Another study proposed a synthetic strategy for the synthesis of thiophene 2-carboxamide derivatives substituted with hydroxyl, methyl, and amino groups at position-3 .


Molecular Structure Analysis

The molecular structure of “2-(2-Bromobenzamido)thiophene-3-carboxamide” has been analyzed in several studies . For example, one study found that an analog with a thiophene-3-carboxamide moiety in place of the γ-lactone ring unit exhibited in vivo antitumor activity in xenograft mice .


Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied . For instance, one study found that the alkyl chain in the tail part plays an essential role in their activity .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” have been analyzed . For example, one study reported that the compound was obtained as a yellow solid with a melting point of 163 °C–166 °C .

Scientific Research Applications

1. Inhibitor for Trypanosomal Glyceraldehyde Phosphate Dehydrogenase

2-(2-Bromobenzamido)thiophene-3-carboxamide analogues have been investigated for their potential use in treating sleeping sickness. One such analogue, 2'-deoxy-2'-(3-methoxybenzamido)adenosin, was found to be a selective inhibitor of the parasite glyceraldehyde 3-phosphate dehydrogenase, a key enzyme in the metabolic pathway of the causative agent of sleeping sickness (Calenbergh et al., 1994).

2. Antimalarial Potential

Bromo-benzothiophene carboxamide derivatives, closely related to this compound, have been identified as potent inhibitors of Plasmodium asexual blood stages, both in vitro and in vivo, demonstrating potential as antimalarial agents. They specifically impair the development of trophozoites, an active stage of the parasite in the red blood cells, and enhance the survival of mice infected with Plasmodium berghei (Banerjee et al., 2011).

3. Antimycobacterial Activity

Derivatives of this compound have shown promising results as antimycobacterial agents. For example, 2-(4-phenoxybenzamido)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide exhibited significant activity against Mycobacterium tuberculosis in vitro, surpassing the efficacy of some standard antimycobacterial drugs (Nallangi et al., 2014).

4. Synthesis of Quinazolinones

This compound derivatives have been utilized in the synthesis of various heterocyclic compounds such as quinazolinones. This demonstrates their utility in synthetic organic chemistry for generating biologically active compounds (Xu, Jiang, & Ma, 2012).

5. Catalytic Applications in Organic Synthesis

The compound and its derivatives have been used in various catalytic processes, such as the Cu-catalyzed synthesis of 3-methyleneisoindolin-1-ones, showcasing their role in facilitating chemical reactions (Gogoi et al., 2014).

Properties

IUPAC Name

2-[(2-bromobenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O2S/c13-9-4-2-1-3-7(9)11(17)15-12-8(10(14)16)5-6-18-12/h1-6H,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPCTLRLPNMBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CS2)C(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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